![molecular formula C5H10Cl2N4 B2580363 2-(1H-Imidazol-1-yl)acetimidamide dihydrochloride CAS No. 2219376-08-4](/img/structure/B2580363.png)
2-(1H-Imidazol-1-yl)acetimidamide dihydrochloride
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Overview
Description
2-(1H-Imidazol-1-yl)acetimidamide is a chemical compound with the molecular formula C5H8N4. It has a molecular weight of 124.14 . It’s a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Molecular Structure Analysis
The molecular structure of 2-(1H-Imidazol-1-yl)acetimidamide consists of a five-membered imidazole ring attached to an acetimidamide group . The imidazole ring is a heterocycle with two nitrogen atoms and three carbon atoms .Physical And Chemical Properties Analysis
The boiling point of 2-(1H-Imidazol-1-yl)acetimidamide is predicted to be 315.3±44.0 °C, and its density is predicted to be 1.33±0.1 g/cm3 . The pKa value is predicted to be 9.71±0.40 .Scientific Research Applications
Corrosion Inhibition
- Imidazoline derivatives, which include structures similar to 2-(1H-Imidazol-1-yl)acetimidamide, have been investigated as corrosion inhibitors for mild steel in acidic solutions. These compounds show promise due to their effective inhibition performance (Zhang et al., 2015).
Synthesis and Biological Activity
- Research has been conducted on the synthesis of new compounds derived from 1H-imidazole, like 2-(1H-imidazol-1-yl)acetimidamide, which showed notable antibacterial activity against common bacteria such as E. coli and S. pyogenes (Al-badrany et al., 2019).
Crystal Structure and Solid State Transformation
- Studies on the crystal structure and transformation of imidazole derivatives have provided insights into their physical properties and potential applications in material science (Štefan et al., 2020).
Spectroscopic Characterization and Computational Study
- Imidazole derivatives have been characterized through spectroscopic methods and computational studies, enhancing understanding of their reactivity and potential applications in various chemical processes (Hossain et al., 2018).
Corrosion Inhibition with Amino Acid Derivatives
- Amino acids based on imidazole derivatives have been synthesized and studied for their corrosion inhibition properties, demonstrating high efficiency in protecting metal surfaces (Srivastava et al., 2017).
Antimicrobial Activity
- Certain imidazole derivatives have been evaluated for their antimicrobial properties, showing significant inhibitory activity against various pathogenic bacterial and fungal strains (Sharma et al., 2017).
Future Directions
properties
IUPAC Name |
2-imidazol-1-ylethanimidamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4.2ClH/c6-5(7)3-9-2-1-8-4-9;;/h1-2,4H,3H2,(H3,6,7);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQYJNZWLZBGKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CC(=N)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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